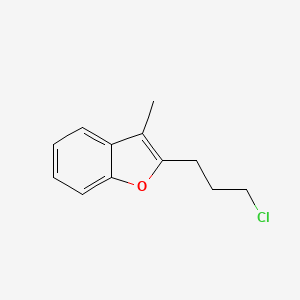

2-(3-Chloro-propyl)-3-methylbenzofuran

Description

2-(3-Chloro-propyl)-3-methylbenzofuran is a substituted benzofuran derivative characterized by a benzofuran core (a fused benzene and furan ring system) with a methyl group at the 3-position and a 3-chloropropyl chain at the 2-position (Figure 1). The compound’s molecular formula is C₁₂H₁₃ClO, with a molecular weight of 208.68 g/mol.

Properties

CAS No. |

372196-78-6 |

|---|---|

Molecular Formula |

C12H13ClO |

Molecular Weight |

208.68 g/mol |

IUPAC Name |

2-(3-chloropropyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C12H13ClO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

MLKAAMRUGOCYHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

3-Methyl-2-benzofuranic acid (MBA)

- Structure : Benzofuran core with a carboxylic acid at C2 and a methyl group at C3.

- Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol).

- Key Features : The carboxylic acid group enhances polarity, limiting membrane permeability compared to the chloropropyl-substituted analog.

- Biological Activity: MBA is a decarboxylation product of ABPA (2-amino-3-(benzofuran-3-yl)propanoic acid) in NosL enzyme catalysis.

AFN-1252 (3-Methylbenzofuran-containing Inhibitor)

- Structure : Features a 3-methylbenzofuran ring system.

- Key Interactions: The 3-methyl group engages in hydrophobic interactions with Tyr-147 in the FabI enzyme, critical for antibacterial activity.

2-(Benzofuran-3-yl)ethanamine (BEA)

- Structure : Benzofuran core with an ethanamine side chain at C3.

- Molecular Formula: C₁₀H₁₁NO (MW: 161.20 g/mol).

- Activity: Produced via NosL-mediated decarboxylation of ABPA. The amine group enables hydrogen bonding, contrasting with the chloroalkyl chain of 2-(3-chloro-propyl)-3-methylbenzofuran, which may prioritize hydrophobic or halogen-bonding interactions .

Heterocyclic Compounds with Chloropropyl Substituents

2-(3-Chloro-propyl)-5-methylfuran

- Structure : Furan core with a 5-methyl and 2-(3-chloropropyl) group.

- Molecular Formula : C₈H₁₁ClO (MW: 158.62 g/mol).

- Synthesis: Prepared via organoaluminum-mediated reactions, differing from the benzofuran derivatives’ synthetic routes (e.g., acetic anhydride-mediated cyclization for benzoxazinones) .

- Reactivity : The furan ring’s lower aromatic stability compared to benzofuran may increase susceptibility to electrophilic substitution, altering applications in catalysis or materials science.

3-Chloropropyl Acetate

- Structure: Acetate ester of 3-chloropropanol.

- Molecular Formula : C₅H₉ClO₂ (MW: 136.58 g/mol).

- Utility : A versatile intermediate in organic synthesis. The chloropropyl group’s reactivity in nucleophilic substitution (e.g., SN2 reactions) is shared with 2-(3-chloro-propyl)-3-methylbenzofuran, though the benzofuran core may direct reactivity to specific positions .

Other Heterocycles (Benzoxazinone and Dihydroquinazolinone Derivatives)

- 2-(3-Chloro-propyl)-4H-benzo[d][1,3]oxazin-4-one: Structure: Benzoxazinone core with a 3-chloropropyl chain. Synthesis: Synthesized via acetic anhydride-mediated cyclization, similar to methods used for benzofurans but yielding a lactam ring. Activity: Benzoxazinones are known for antimicrobial properties; the chloropropyl group may modulate solubility and target affinity compared to the benzofuran analog .

- 2-(3-Chloro-propyl)-2-hydroxy-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Structure: Dihydroquinazolinone core with a 3-chloropropyl group. Synthesis: Involves condensation with aniline, highlighting divergent reactivity from benzofurans. Applications: Quinazolinones are explored as kinase inhibitors; steric effects from the chloropropyl group could influence binding pocket interactions .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Preparation Methods

Benzofuran Core Construction via Chalcone Rearrangements

The cyclization of 2-hydroxychalcones represents a robust method for benzofuran synthesis. In a seminal study, 2-hydroxychalcones were rearranged under acidic or basic conditions to yield 2,3-dihydrobenzofurans, which were subsequently aromatized to 3-formyl- or 3-acylbenzofurans. For instance, treatment of MOM-protected 2-hydroxychalcones with phenyliodine diacetate (PhI(OAc)₂) in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃) produced 3-acylbenzofurans, while acidic conditions (p-TsOH in (CF₃)₂CHOH) favored 3-formylbenzofurans. This selectivity arises from divergent reaction mechanisms:

-

3-Acylbenzofurans : Formed via methanol elimination and aromatization under weakly acidic conditions.

-

3-Formylbenzofurans : Generated through a diprotonated intermediate stabilized by (CF₃)₂CHOH, followed by THF ring-opening and ketone cyclization.

This pathway highlights the tunability of reaction conditions to install diverse substituents, providing a potential route to introduce the 3-methyl group during chalcone precursor synthesis.

Multi-Step Synthesis from Phenol Derivatives

Chlorinated Phenol Intermediates in Agrochemical Synthesis

A patent detailing the synthesis of 3-chloro-2-vinylphenylsulfonates offers insights into chlorinated intermediate preparation. Although the target compound differs, the methodology—starting from 2-methyl-3-chlorophenol—demonstrates scalable approaches for introducing chloroalkyl chains:

-

Step A : Reaction of 2-methyl-3-chlorophenol (II) with acid derivatives (e.g., dichloroacetyl chloride) in the presence of bases like 3-methylpyridine, yielding intermediates (V).

-

Step B : Chlorination using radical initiators (e.g., AIBN) or UV irradiation to generate dichloromethyl derivatives (VI).

-

Step C : Hydrolysis under acidic (H₂SO₄, HCl) or aqueous conditions to produce 2-chloro-6-hydroxybenzaldehyde (VII).

These steps underscore the feasibility of constructing chlorinated aromatic precursors, which could be adapted for 3-chloro-propyl side-chain installation.

Organometallic Functionalization

The patent further describes the use of Grignard reagents (e.g., MeMgCl, MeMgBr) to introduce methyl groups to aldehydes. By analogy, a chloropropyl Grignard reagent (Cl(CH₂)₃MgX) could react with a benzofuran aldehyde to install the 2-(3-chloro-propyl) group. Key parameters include:

-

Solvent : THF or diethyl ether for optimal reagent stability.

-

Temperature : 40–70°C to balance reactivity and side-reaction minimization.

-

Equivalents : 1.2–2.5 equivalents of Grignard reagent for complete conversion.

Integrated Synthetic Routes to 2-(3-Chloro-propyl)-3-methylbenzofuran

Pathway 1: Chalcone Rearrangement with Side-Chain Modification

-

Chalcone Synthesis : Condense 2-hydroxyacetophenone with a propenyl-substituted aldehyde to form a chalcone precursor.

-

Cyclization : Treat with PhI(OAc)₂ in THF/K₂CO₃ to yield 3-methylbenzofuran.

-

Chloropropyl Introduction :

-

Allylation : React the 2-position with allyl bromide under Friedel-Crafts conditions.

-

Chlorination : Treat the allyl group with HCl gas or PCl₃ to form 3-chloro-propyl.

-

Challenges : Regioselectivity during allylation and over-chlorination risks.

Pathway 2: Phenol-Based Multi-Step Synthesis

-

Propyl Chain Installation :

-

Methyl Group Incorporation : Employ MeMgBr in THF to functionalize the 3-position.

Advantages : High yields (reported up to 80% in analogous steps) and scalability.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Solvent Effects on Selectivity

The choice of solvent critically influences reaction pathways:

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Chloro-propyl)-3-methylbenzofuran to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires meticulous control of reaction parameters:

- Temperature : Maintain precise thermal conditions (e.g., 60–80°C for alkylation steps) to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may hinder intermediate stability .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the compound with >95% purity .

- Reaction Time : Monitor progress via TLC or HPLC to terminate reactions at optimal conversion points .

Table 1 : Representative Synthesis Conditions from Literature

Q. What methods are recommended for structural characterization of 2-(3-Chloro-propyl)-3-methylbenzofuran?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to assign protons and carbons. For example, benzofuran ring protons typically resonate at δ 6.8–7.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .

- X-ray Crystallography : Resolve crystal packing and stereochemistry. reports a benzofuran derivative with a monoclinic crystal system (), providing bond-length validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 264.0784 for CHClO) .

Q. How can the biological activity of this compound be evaluated in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test IC values against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for G-protein-coupled receptors .

- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative strains, referencing derivatives with EC <10 µM .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on the compound’s physicochemical properties?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .

- Statistical Validation : Apply ANOVA or multivariate regression to isolate variables (e.g., solvent polarity, temperature gradients) causing discrepancies .

- Advanced Spectroscopy : Use 2D-NMR (COSY, HSQC) to confirm structural assignments and rule out isomerism .

Q. What advanced methodologies are suitable for studying environmental degradation pathways?

- Methodological Answer :

- LC-MS/MS : Track degradation products (e.g., hydroxylated or dechlorinated metabolites) in simulated wastewater .

- Computational Modeling : Apply DFT calculations to predict hydrolysis or photolysis pathways (e.g., B3LYP/6-31G* level) .

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 3-methyl or chloro-propyl positions .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

- Crystallographic Overlays : Compare X-ray structures of analogs to identify key pharmacophore features (e.g., benzofuran ring planarity) .

Table 2 : SAR Trends in Benzofuran Derivatives

| Substituent Position | Modification | Observed Bioactivity Change | Reference |

|---|---|---|---|

| 3-Methyl | Replacement with Cl | ↓ Antimicrobial activity | |

| Chloro-propyl | Elongation to butyl | ↑ Receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.